molecular formula C12H23NO5 B8053788 (R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B8053788
M. Wt: 261.31 g/mol
InChI Key: NSNZHQVMWJPBPI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amino acids, which helps in preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of ®-3-hydroxypropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is extensively used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by preventing side reactions.

    Biology: Used in the synthesis of biologically active peptides and proteins.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of ®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

Uniqueness

®-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific stereochemistry, which is crucial in the synthesis of chiral peptides and proteins. Its ability to protect the amino group while allowing selective reactions at other functional groups makes it highly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZHQVMWJPBPI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.